
9-Methyl-9-(2-methylphenyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-9-(2-methylphenyl)-9H-fluorene is an organic compound with the molecular formula C20H18 It is a derivative of fluorene, characterized by the presence of a methyl group and a 2-methylphenyl group attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9-(2-methylphenyl)-9H-fluorene typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of fluorene with 2-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into various hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the fluorene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions include various substituted fluorenes, ketones, alcohols, and hydrogenated derivatives.
Scientific Research Applications
9-Methyl-9-(2-methylphenyl)-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It finds applications in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 9-Methyl-9-(2-methylphenyl)-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
9-Methyl-9H-fluorene: Lacks the 2-methylphenyl group, making it less sterically hindered.
9-Phenyl-9H-fluorene: Contains a phenyl group instead of a 2-methylphenyl group, affecting its reactivity and applications.
9,9-Dimethyl-9H-fluorene: Features two methyl groups, altering its electronic properties.
Uniqueness: 9-Methyl-9-(2-methylphenyl)-9H-fluorene is unique due to the presence of both a methyl and a 2-methylphenyl group, which influence its chemical reactivity and potential applications. This structural uniqueness makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
88172-47-8 |
|---|---|
Molecular Formula |
C21H18 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
9-methyl-9-(2-methylphenyl)fluorene |
InChI |
InChI=1S/C21H18/c1-15-9-3-6-12-18(15)21(2)19-13-7-4-10-16(19)17-11-5-8-14-20(17)21/h3-14H,1-2H3 |
InChI Key |
WWMWQOSMHCSALS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Pentyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14396792.png)
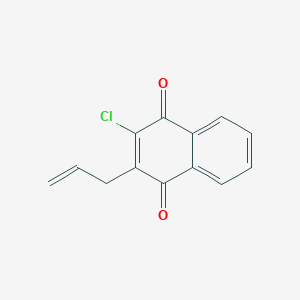
![5,12-Dimethoxynaphtho[2,3-a]azulene](/img/structure/B14396805.png)

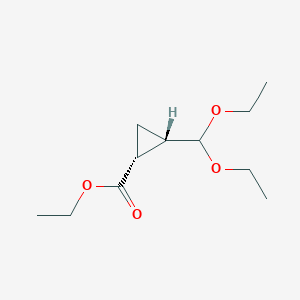
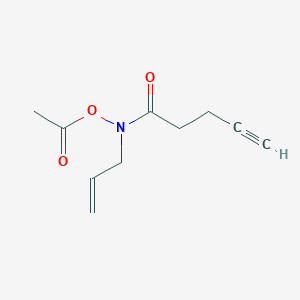
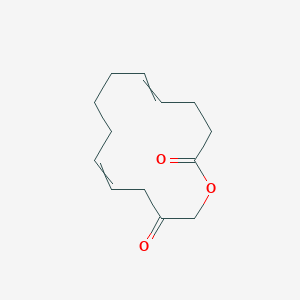

![{[1-(1-Methoxycyclohexyl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14396845.png)
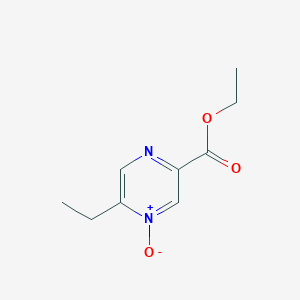
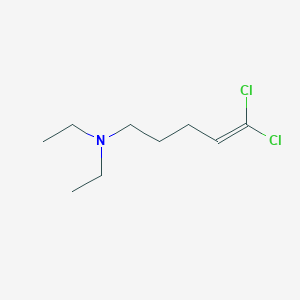
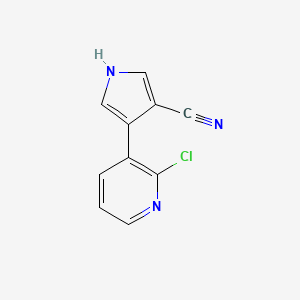
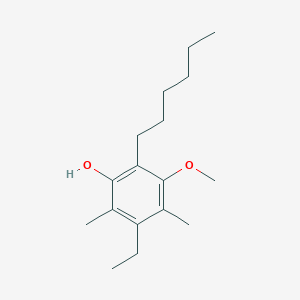
![1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B14396873.png)
